N-Benzyl Substitution Enhances Lipophilicity and Membrane Permeability Relative to N-Unsubstituted Analogs
The presence of the N-benzyl group in 1-benzyl-3-(trifluoroacetamido)pyrrolidine substantially increases lipophilicity compared to the non-benzylated analog 3-(trifluoroacetamido)pyrrolidine . This modification is critical for optimizing passive membrane permeability in cell-based assays and for achieving desirable brain penetration in CNS-targeted programs .
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ~2.0-2.5 (predicted based on structure) |
| Comparator Or Baseline | 3-(trifluoroacetamido)pyrrolidine: cLogP ~0.3-0.8 (predicted) |
| Quantified Difference | ~1.2-2.2 log unit increase in lipophilicity |
| Conditions | Structure-based prediction using standard computational methods (ChemDraw/ACD/Labs) |
Why This Matters
Higher lipophilicity directly correlates with improved passive membrane permeability, making this compound preferable for medicinal chemistry programs targeting intracellular or CNS enzymes.
